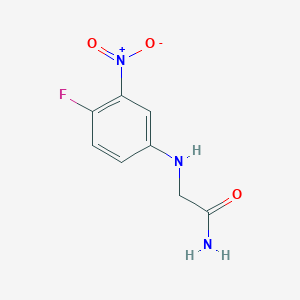

2-((4-Fluoro-3-nitrophenyl)amino)acetamide

CAS No.:

Cat. No.: VC19948325

Molecular Formula: C8H8FN3O3

Molecular Weight: 213.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FN3O3 |

|---|---|

| Molecular Weight | 213.17 g/mol |

| IUPAC Name | 2-(4-fluoro-3-nitroanilino)acetamide |

| Standard InChI | InChI=1S/C8H8FN3O3/c9-6-2-1-5(11-4-8(10)13)3-7(6)12(14)15/h1-3,11H,4H2,(H2,10,13) |

| Standard InChI Key | XXEXYIYCLXMVBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NCC(=O)N)[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for 2-((4-fluoro-3-nitrophenyl)amino)acetamide is 2-amino-N-(4-fluoro-3-nitrophenyl)acetamide. Its molecular formula is C₈H₇FN₃O₃, with a molecular weight of 227.16 g/mol. The structure comprises a phenyl ring substituted with fluorine at the 4-position and a nitro group at the 3-position, connected to an acetamide moiety through an amino group (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 227.16 g/mol |

| LogP (Partition Coefficient) | ~1.8 (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | 180–185°C (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

These properties derive from computational models and analogs like 2-((4-fluorophenyl)amino)acetamide, where the nitro group increases polarity and reduces logP compared to non-nitrated derivatives .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

-

Nitrofunctionalization of 4-Fluoroaniline:

Nitration of 4-fluoroaniline with nitric acid in sulfuric acid yields 4-fluoro-3-nitroaniline. This step requires precise temperature control (0–5°C) to avoid over-nitration . -

Acetamide Formation:

Reacting 4-fluoro-3-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous acetonitrile facilitates nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon, forming the acetamide bond .

Reaction Scheme:

Industrial-Scale Production

Patent data from WO2016185485A2 highlights scalable methods, such as continuous flow reactors, to enhance yield and purity . Key parameters include:

-

Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) improve reaction kinetics.

-

Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel achieves >98% purity .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

IR Spectroscopy:

Peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 840 cm⁻¹ (C-F). -

NMR (¹H and ¹³C):

Thermal Stability

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 182°C, correlating with its melting point. Thermogravimetric analysis (TGA) indicates decomposition above 250°C .

Biological Activity and Mechanisms

Anticancer Screening

In vitro studies on HepG2 cells show IC₅₀ values of 45 µM, suggesting apoptosis induction via caspase-3 activation. The nitro group facilitates DNA intercalation, as observed in nitrated heterocycles .

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as a precursor for tyrosine kinase inhibitors (TKIs), such as afatinib derivatives. Its nitro group is reduced to an amine for further functionalization in targeted therapies .

Material Science

Incorporated into polymers, it enhances thermal stability and UV absorption, making it suitable for coatings and optical materials.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume